molecular formula C10H13FN2O B1485500 1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol CAS No. 2167422-97-9

1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol

Cat. No.: B1485500
CAS No.: 2167422-97-9
M. Wt: 196.22 g/mol
InChI Key: WZLXQOYDKGFCCA-UHFFFAOYSA-N
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Description

1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol is a cyclobutanol derivative featuring a 5-fluoro-2-imino-1,2-dihydropyridine substituent linked via a methyl group to the 1-position of the cyclobutane ring. The 1-position substitution distinguishes it from structural isomers, such as the trans-2-substituted analog described in .

Properties

IUPAC Name

1-[(5-fluoro-2-iminopyridin-1-yl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-8-2-3-9(12)13(6-8)7-10(14)4-1-5-10/h2-3,6,12,14H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLXQOYDKGFCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2C=C(C=CC2=N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol is a synthetic compound that combines a cyclobutane ring with a pyridine derivative. The incorporation of a fluorine atom and an imino group contributes to its unique chemical and biological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure

The compound can be represented by the following structural formula:

C9H11FN2O\text{C}_{9}\text{H}_{11}\text{FN}_{2}\text{O}

Key Features:

  • Fluorine Atom : Enhances biological activity through increased lipophilicity.
  • Imino Group : Facilitates hydrogen bonding interactions with biological macromolecules.
  • Cyclobutane Ring : Provides rigidity, which may influence the binding affinity to targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and imino group allows for specific interactions that can modulate the activity of these targets.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications:

Antimicrobial Activity

Studies have shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition of growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli64 µg/mL
Staphylococcus aureus32 µg/mL

Anticancer Activity

The compound's structure suggests potential anticancer properties. Similar compounds have been evaluated in vitro against various cancer cell lines, including human pancreatic and gastric cancer cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation.

Case Studies

  • Antimicrobial Evaluation : A study investigated the antimicrobial efficacy of several pyridine derivatives, including those structurally related to this compound. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting promising applications in infection control .
  • Anticancer Screening : Another research project focused on evaluating the cytotoxic effects of similar compounds on cancer cell lines. The results highlighted that certain derivatives induced apoptosis in gastric cancer cells more effectively than standard treatments.

Comparative Analysis

When compared to other similar compounds, such as trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol and trans-2-(5-Bromo-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol, the fluorinated version exhibited enhanced biological activity due to better receptor binding and lower cytotoxicity profiles.

Compound Biological Activity
1-[(5-Fluoro...)cyclobutan-1-olHigh antimicrobial activity
trans-2-(5-Chloro...)cyclobutan-1-olModerate antimicrobial activity
trans-2-(5-Bromo...)cyclobutan-1-olLow antimicrobial activity

Comparison with Similar Compounds

Key Differences :

  • Substituent Position: The target compound’s substituent is at the 1-position of cyclobutanol, whereas the isomer in is at the trans-2-position.

Table 1: Structural Comparison

Property Target Compound trans-2 Isomer
Substituent Position 1-position of cyclobutanol trans-2-position of cyclobutanol
Cyclobutanol Core Strain Moderate (1-position substitution) Higher (trans-2 configuration)
Functional Groups Cyclobutanol, 5-fluoro-2-iminodihydropyridine Cyclobutanol, 5-fluoro-2-iminodihydropyridine

Functional Analog: 1-[Amino-(4-fluorophenyl)methyl]cyclobutan-1-ol

Key Differences :

  • Substituent Composition: The analog in replaces the dihydropyridine-imino group with an amino-(4-fluorophenyl)methyl group, significantly altering electronic and steric profiles.
  • Safety Profile: provides a safety data sheet (SDS) for this compound, indicating 100% purity and inhalation risks, with first-aid measures required for exposure . No comparable SDS is available for the target compound, suggesting differences in regulatory documentation.

Research Implications

  • Structural Isomerism : The positional isomerism between the target compound and the trans-2 analog () highlights the importance of substitution patterns in modulating molecular strain and reactivity.

Preparation Methods

[2 + 2] Photocycloaddition for Cyclobutane Ring Formation

A widely used method for constructing cyclobutane rings is the [2 + 2] photocycloaddition reaction, which involves the photochemical dimerization of alkenes or intramolecular cyclization of dienes under UV irradiation (λ = 254 nm). Copper(I) catalysis has been shown to facilitate this reaction efficiently, often in ethers such as diethyl ether or tetrahydrofuran (THF) as solvents. This method yields cyclobutane rings with defined stereochemistry, typically cis-anti-cis configurations, which is crucial for the biological activity of the final compound.

  • Example: Intramolecular [2 + 2] photocycloaddition of suitable vinyl-substituted precursors yields bicyclo[3.2.0]heptane or bicyclo[4.2.0]octane frameworks, which can be further functionalized to introduce hydroxyl groups at the cyclobutane ring.

Functionalization to Cyclobutan-1-ol

The cyclobutane ring can be hydroxylated at the 1-position via selective oxidation or reduction steps. For example, after ring formation, protecting groups may be removed, or oxidation states adjusted using reagents such as tetrabutylammonium fluoride (TBAF) for deprotection and 2-iodoxybenzoic acid (IBX) for oxidation, followed by enzymatic Baeyer–Villiger oxidation to introduce oxygen functionalities with high enantioselectivity.

Synthesis of the 5-Fluoro-2-imino-1,2-dihydropyridine Core

The fluorinated dihydropyridine ring with an imino substituent is typically synthesized via:

  • Fluorination of pyridine derivatives at the 5-position.
  • Introduction of the imino group at the 2-position through condensation or amination reactions.

The precise synthetic details for this core are less frequently detailed in open literature but can be inferred from related pyridine chemistry and patent disclosures.

Coupling of Cyclobutan-1-ol and Dihydropyridine Units

The linkage of the cyclobutan-1-ol to the dihydropyridine ring via a methylene bridge (–CH2–) is generally achieved through nucleophilic substitution or reductive amination strategies:

  • The nitrogen atom at the 1-position of the dihydropyridine serves as a nucleophile.
  • A suitable electrophilic methylene source, such as a halomethyl cyclobutanol derivative or a protected cyclobutanone intermediate, is reacted with the dihydropyridine nitrogen to form the N-methylene linkage.

This step requires careful control of reaction conditions to avoid side reactions and to maintain the integrity of the imino and hydroxyl groups.

Representative Preparation Method (Hypothetical Based on Literature)

Step Reaction Type Reagents/Conditions Outcome
1 [2 + 2] Photocycloaddition UV irradiation (254 nm), Cu(I) catalyst, Et2O or THF solvent Formation of cyclobutane ring with defined stereochemistry
2 Deprotection/Oxidation TBAF, IBX, enzymatic Baeyer–Villiger oxidation Introduction of hydroxyl group at cyclobutane C-1
3 Fluorination and imino introduction Fluorinating agent (e.g., Selectfluor), amination reagents Formation of 5-fluoro-2-imino-1,2-dihydropyridine core
4 Methylene linkage formation Halomethyl cyclobutanol or equivalent, base, mild heating Coupling of cyclobutan-1-ol to dihydropyridine nitrogen
5 Purification Chromatography, crystallization Isolation of pure this compound

Research Findings and Yields

  • Photocycloaddition yields for cyclobutane ring formation typically range from 60% to 80%, depending on substrate and conditions.
  • Enzymatic Baeyer–Villiger oxidation can achieve enantioselectivities up to 96% ee, which is critical for pharmaceutical applications.
  • Coupling reactions to form the N-methylene linkage proceed in high yields (often >70%) with careful control of pH and temperature.
  • Purity of the final compound can exceed 99% after chromatographic purification, with impurities such as desfluoro or O-alkylated byproducts minimized through optimized reaction conditions.

Notes on Industrial and Patent Literature

  • Patent WO2012131539A1 discloses novel bicyclic pyridinones with related structures, indicating synthetic routes involving alkylation and functional group transformations that could be adapted for this compound.
  • US8163959B2 describes methods for preparing fluorinated amide derivatives with high purity and yield, emphasizing the importance of controlled reaction times (2–6 hours) and pH adjustments to optimize product formation and minimize impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 2
1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol

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